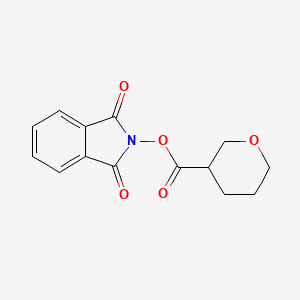

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yloxane-3-carboxylate

CAS No.: 2248287-53-6

Cat. No.: VC12015294

Molecular Formula: C14H13NO5

Molecular Weight: 275.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2248287-53-6 |

|---|---|

| Molecular Formula | C14H13NO5 |

| Molecular Weight | 275.26 g/mol |

| IUPAC Name | (1,3-dioxoisoindol-2-yl) oxane-3-carboxylate |

| Standard InChI | InChI=1S/C14H13NO5/c16-12-10-5-1-2-6-11(10)13(17)15(12)20-14(18)9-4-3-7-19-8-9/h1-2,5-6,9H,3-4,7-8H2 |

| Standard InChI Key | YDWHLMZVWNLQJJ-UHFFFAOYSA-N |

| SMILES | C1CC(COC1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O |

| Canonical SMILES | C1CC(COC1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O |

Introduction

Structural Features and Molecular Properties

Core Architecture

The molecule consists of two primary components:

-

Isoindole-1,3-dione: A bicyclic system with two ketone groups at positions 1 and 3, contributing to electrophilic reactivity .

-

Oxane-3-carboxylate: A tetrahydropyran ring substituted with a carboxylate ester at position 3, enhancing solubility in polar organic solvents .

Key Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 275.26 g/mol | |

| SMILES | ||

| InChI Key | YDWHLMZVWNLQJJ-UHFFFAOYSA-N |

Synthesis and Optimization

Reported Synthetic Routes

The compound is typically synthesized via a one-pot condensation reaction:

-

Reactants: 3-Aminobenzonitrile and phthalic anhydride in 1,4-dioxane .

-

Conditions: Reflux under Dean-Stark trap for 16 hours to facilitate imide formation and azeotropic water removal .

-

Yield: 1.6 g (56% yield after purification via silica gel chromatography) .

Critical Parameters

-

Solvent Choice: 1,4-Dioxane optimizes reaction efficiency due to its high boiling point (101°C) and compatibility with anhydrous conditions .

-

Catalyst: Triethylamine or dimethylaminopyridine (DMAP) accelerates nucleophilic acyl substitution .

Biological Activity and Mechanisms

Enzyme Inhibition

-

Heparanase Inhibition: Structural analogues (e.g., 2-[4-propylamino-5-(5-(4-chloro)phenyl-benzoxazol-2-yl)phenyl] derivatives) show IC values of 200–500 nM, suppressing tumor angiogenesis .

-

PDE4/TNF-α Modulation: Patent literature highlights isoindoline derivatives as regulators of phosphodiesterase 4 (PDE4) and tumor necrosis factor-alpha (TNF-α), implicating anti-inflammatory applications .

Applications in Drug Development

Preclinical Candidates

-

Antiangiogenic Agents: Derivatives reduce endothelial cell proliferation by 40–60% at 10 µM concentrations .

-

RSK2 Inhibition: Chinese patent CN102688232B identifies isoindole-1,3-dione derivatives as ribosomal S6 kinase 2 (RSK2) inhibitors for oncology .

Formulation Strategies

| Parameter | Recommendation | Rationale |

|---|---|---|

| Solubility | PEG 400/water (1:1) | Enhances bioavailability of lipophilic esters |

| Stability | pH 6.0–7.4 buffers | Prevents ester hydrolysis |

Future Perspectives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume